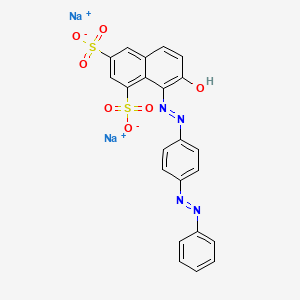

Acid red 73

Descripción

Significance of Azo Dyes in Industrial and Environmental Chemistry Research

Azo dyes represent the largest and most versatile class of synthetic colorants, constituting over 60% of the dyes used in industries such as textiles, leather, paper, plastics, and food. jchemrev.comijrar.org Their widespread use is attributable to their low production cost, ease of synthesis, high color intensity, and good colorfastness. gsconlinepress.comijrar.orgdoi.org The chemical structure of azo dyes is characterized by the presence of one or more azo groups (–N=N–) connected to aromatic rings. jchemrev.comijrar.org This structure is central to both their coloring properties and their environmental persistence.

From an environmental chemistry perspective, azo dyes are a major concern. Due to their complex aromatic structures, they are recalcitrant to natural degradation processes and are not effectively removed by conventional wastewater treatment systems. gsconlinepress.comresearchgate.net Their release into aquatic ecosystems is problematic; even at low concentrations, they can increase the biochemical and chemical oxygen demand (BOD and COD) of water and reduce sunlight penetration, which inhibits photosynthesis and disrupts aquatic life. ijrar.orgdoi.org

A significant research focus is the reductive cleavage of the azo bond, which can occur under certain environmental conditions. This breakdown can lead to the formation of aromatic amines, which are known to be toxic, mutagenic, and carcinogenic, posing a considerable risk to environmental and human health. gsconlinepress.comijrar.orgdoi.org Consequently, a substantial body of research is dedicated to developing advanced methods for the complete mineralization of azo dyes to prevent the formation of these hazardous byproducts. gsconlinepress.comresearchgate.net

Scope and Research Imperatives for Acid Red 73 Studies

This compound is an archetypal diazo dye used for coloring materials like wool, leather, and plastics. mdpi.com Its presence in industrial wastewater poses a direct environmental threat, necessitating targeted research for its remediation. mdpi.combiocrick.com The primary imperative for AR73 studies is the development and optimization of efficient and cost-effective degradation technologies to treat contaminated effluents.

The scope of research on this compound encompasses a variety of advanced treatment processes. These investigations are crucial for moving beyond conventional methods that often prove inadequate for this type of pollutant. researchgate.net Key areas of academic inquiry include:

Advanced Oxidation Processes (AOPs): A significant portion of research focuses on AOPs, which utilize highly reactive radicals, primarily hydroxyl radicals (•OH), to break down the complex structure of AR73. nih.govresearchgate.netnih.gov

Photocatalysis: This involves using semiconductor materials, such as titanium dioxide (TiO₂) and composite catalysts, which, when activated by light, generate the reactive species needed for degradation. mdpi.comresearchgate.net

Fenton and Fenton-like Reactions: These processes use iron salts and hydrogen peroxide to produce hydroxyl radicals, proving effective in decolorizing AR73 solutions. researchgate.netresearchgate.netnih.gov

Cavitation Techniques: Methods like hydrodynamic cavitation, sometimes combined with other oxidants like ozone, are explored to enhance degradation rates. nih.gov

Persulfate-Based Oxidation: The use of activated persulfate is another area of study, which can generate sulfate (B86663) radicals for dye degradation. nih.gov

These research efforts aim to determine optimal operational parameters such as pH, catalyst dosage, oxidant concentration, and temperature to achieve maximum degradation efficiency. nih.govresearchgate.netnih.gov The ultimate goal is to create robust and scalable technologies for the complete mineralization of this compound, ensuring the protection of aquatic environments from its harmful effects.

Detailed Research Findings

Degradation of this compound via Advanced Oxidation Processes (AOPs)

| Technology | Key Parameters | Degradation/Removal Efficiency | Reaction Time | Source |

|---|---|---|---|---|

| UV/O₃/PDS System | - | 97.61% | 30 min | researchgate.netnih.gov |

| Hydrodynamic Cavitation + Ozone (HC + O₃) | Inlet pressure: 0.15 MPa; O₃ dosage: 45 mg/min | 100% (Decolorization) | 30 min | biocrick.comnih.gov |

| Advanced Fenton Process (Zero-valent iron + H₂O₂) | Initial AR73: 200 mg/L | Residual concentration of 6.4 mg/L | 30 min | researchgate.netnih.gov |

| Cellulose-based hydrogel coated Fe₃O₄ (Fenton-like) | pH: 3.5; Temp: 25 °C; H₂O₂: 100 mM; Catalyst: 200 mg/L | Complete decomposition | 300 min | researchgate.netnih.gov |

| Persulfate/Heat/Fe₃O₄@AC with Ultrasound | Temp: 50 °C; pH: Not adjusted | ~100% (Decolorization) | 10 min | nih.gov |

Photocatalytic Degradation of this compound

| Catalyst | Key Parameters | Degradation Rate | Reaction Time | Source |

|---|---|---|---|---|

| Fe₃O₄@TiO₂ | - | 93.56% | 24 min | mdpi.comresearchgate.net |

| TiO₂ (for comparison) | - | 74.47% | 24 min | mdpi.comresearchgate.net |

| UVA/MgO nanoparticles (post-coagulation) | pH: 5; Catalyst dosage: 0.8 g/L | Complete removal | 60 min | nih.gov |

Structure

2D Structure

3D Structure of Parent

Propiedades

Número CAS |

5413-75-2 |

|---|---|

Fórmula molecular |

C22H16N4NaO7S2 |

Peso molecular |

535.5 g/mol |

Nombre IUPAC |

disodium;7-hydroxy-8-[(4-phenyldiazenylphenyl)diazenyl]naphthalene-1,3-disulfonate |

InChI |

InChI=1S/C22H16N4O7S2.Na/c27-19-11-6-14-12-18(34(28,29)30)13-20(35(31,32)33)21(14)22(19)26-25-17-9-7-16(8-10-17)24-23-15-4-2-1-3-5-15;/h1-13,27H,(H,28,29,30)(H,31,32,33); |

Clave InChI |

ONBDQWBSYPZVNE-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N=NC3=C(C=CC4=CC(=CC(=C43)S(=O)(=O)[O-])S(=O)(=O)[O-])O.[Na+].[Na+] |

SMILES canónico |

C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N=NC3=C(C=CC4=CC(=CC(=C43)S(=O)(=O)O)S(=O)(=O)O)O.[Na] |

Apariencia |

Solid powder |

Otros números CAS |

5413-75-2 |

Pictogramas |

Irritant; Health Hazard |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

acid red 73 brilliant crocein brilliant crocein MOO crocein scarlet MOO.3B |

Origen del producto |

United States |

Molecular Architecture and Synthesis Pathways of Acid Red 73

Elucidation of Molecular Structure and Chromophoric Systems

The molecular structure of Acid Red 73 is complex, consisting of multiple aromatic rings linked by azo groups. worlddyevariety.com Its IUPAC name is disodium (B8443419) 7-hydroxy-8-((4-(phenylazo)phenyl)azo)naphthalene-1,3-disulfonate. nih.govmedkoo.comwikipedia.org The molecule is an organic sodium salt, specifically the disodium salt of 7-hydroxy-8-{[4-(phenyldiazenyl)phenyl]diazenyl}naphthalene-1,3-disulfonic acid. chemicalbook.comchemspider.com

The vibrant red-yellow color of this compound is a direct result of its chromophoric system. worlddyevariety.com This system is composed of the two azo groups in conjunction with the extended network of conjugated double bonds across the phenyl and naphthalene (B1677914) aromatic rings. nih.govwikipedia.org This extensive conjugation allows the molecule to absorb light in the visible spectrum, leading to its characteristic color. The sulfonate groups act as auxochromes, modifying the color and, crucially, imparting water solubility to the dye, which is essential for its application in aqueous dyeing processes. xcwydyes.comsunrisedyestuffs.com

Table 1: Physicochemical Properties of this compound

| Identifier | Value |

|---|---|

| IUPAC Name | Disodium 7-hydroxy-8-((4-(phenylazo)phenyl)azo)naphthalene-1,3-disulfonate medkoo.comwikipedia.org |

| Synonyms | C.I. This compound, Crocein Scarlet MOO, Brilliant Crocein MOO medkoo.comsigmaaldrich.com |

| CAS Number | 5413-75-2 worlddyevariety.commedkoo.comxcwydyes.com |

| Chemical Formula | C22H14N4Na2O7S2 worlddyevariety.commedkoo.com |

| Molecular Weight | 556.48 g/mol worlddyevariety.comsigmaaldrich.com |

| Appearance | Dark red or yellow-light red powder xcwydyes.comsunrisedyestuffs.com |

| Chemical Class | Disazo Dye worlddyevariety.comnih.govwikipedia.org |

Advanced Synthetic Methodologies for this compound

The industrial production of this compound relies on a well-established sequence of chemical reactions.

The primary and conventional method for synthesizing this compound is through a diazo coupling reaction. worlddyevariety.comwikipedia.org This multi-step process is a cornerstone of azo dye chemistry. nih.govorganic-chemistry.org

The synthesis begins with the diazotization of an aromatic amine. nih.govwpmucdn.com In the case of this compound, the starting amine is 4-(Phenyldiazenyl)benzenamine, also known as p-aminoazobenzene. chemicalbook.comwikipedia.orgalanchemindustries.com This compound is treated with sodium nitrite (B80452) in an acidic medium, typically at a low temperature (0-5 °C), to convert the primary amino group into a highly reactive diazonium salt. wikipedia.orgwpmucdn.comrsc.org

The resulting diazonium salt is an electrophile and is immediately used in the next step: the coupling reaction. wikipedia.orgwpmucdn.com It is reacted with a coupling component, which for this compound is 7-Hydroxynaphthalene-1,3-disulfonic acid (historically known as G acid). worlddyevariety.comwikipedia.orgalanchemindustries.com The coupling occurs via an electrophilic aromatic substitution, where the diazonium ion attacks the electron-rich naphthalene ring system to form the final bis-azo dye molecule. wikipedia.orgorganic-chemistry.org The reaction's pH is carefully controlled to ensure the coupling takes place at the desired position on the naphthol ring. organic-chemistry.org

Table 2: Key Reactants in the Synthesis of this compound

| Reactant | Role in Synthesis |

|---|---|

| 4-(Phenyldiazenyl)benzenamine | Starting aromatic amine, undergoes diazotization to form the diazonium salt. chemicalbook.comwikipedia.org |

| Sodium Nitrite (NaNO2) | Diazotizing agent, reacts with the amine in an acid medium. wikipedia.orgrsc.org |

| 7-Hydroxynaphthalene-1,3-disulfonic acid (G Acid) | Coupling component, reacts with the diazonium salt to form the final dye structure. worlddyevariety.comalanchemindustries.com |

While the diazo coupling reaction remains the standard industrial method, research into organic synthesis continues to explore improvements. For azo dyes in general, investigations into novel synthesis pathways often focus on enhancing reaction efficiency, reducing waste, and improving the purity of the product. nih.gov However, specific literature detailing novel catalytic synthesis routes for this compound is not widely available. The conventional diazotization/coupling procedure is highly optimized and remains the predominant method. chemicalbook.comwikipedia.org

Research related to catalysis and this compound has primarily focused on its degradation rather than its synthesis. biocrick.com Studies have investigated the use of various nanocatalysts, including those based on MnO₂, TiO₂, and Fenton-like systems, to break down the dye in wastewater treatment processes. biocrick.comtargetmol.comresearchgate.net For instance, coal fly ash supported MnO₂ has been synthesized and used as a heterocatalyst to activate peroxymonosulfate (B1194676) for the degradation of this compound. biocrick.com Similarly, carboxymethyl cellulose-based hydrogels coated on magnetic nanoparticles have been used as a Fenton-like catalyst for its degradation. biocrick.com These studies, while not focused on synthesis, provide insight into the chemical reactivity of the dye's structure in the presence of modern catalytic materials.

Advanced Analytical Methodologies for Acid Red 73 Characterization and Detection

Spectroscopic Analysis Techniques

Spectroscopic techniques are instrumental in providing information about the concentration, structure, and properties of Acid Red 73 based on its interaction with electromagnetic radiation.

UV-Visible Spectroscopy for Decolorization and Concentration Monitoring

UV-Visible spectroscopy is a fundamental technique for quantifying this compound and monitoring its degradation or decolorization. The concentration of this compound in a solution can be determined by measuring its absorbance at its maximum absorption wavelength (λmax), which is approximately 508 nm. mdpi.com This method is widely used in studies investigating the efficiency of various dye removal processes, such as photocatalytic degradation. mdpi.comnih.gov For instance, in photocatalysis studies, the decolorization efficiency is calculated by monitoring the decrease in the absorbance of the dye solution over time. nih.gov

The relationship between concentration and absorbance is described by the Beer-Lambert law, which allows for the creation of calibration curves to accurately determine the concentration of the dye in unknown samples. thermofisher.com This technique is valuable for its simplicity, speed, and cost-effectiveness in routine concentration measurements and for tracking the progress of decolorization reactions in real-time. rsc.org Advanced chemometric methods can also be applied to UV-Vis spectral data to determine the concentrations of individual dyes in complex mixtures where spectra overlap. thermofisher.com

Table 1: Application of UV-Visible Spectroscopy in this compound Analysis

| Application | Key Parameter Monitored | Wavelength (λmax) | Reference |

|---|---|---|---|

| Photocatalytic Degradation | Concentration of this compound | 508 nm | mdpi.com |

| Decolorization Studies | Decrease in Absorbance | 508 nm | nih.gov |

| Concentration Quantification | Absorbance | ~500 nm | mdpi.com |

Infrared and Raman Spectroscopy for Structural Elucidation

Infrared (IR) and Raman spectroscopy are powerful vibrational spectroscopy techniques used to obtain detailed structural information about this compound. nih.gov

Infrared (IR) Spectroscopy provides a characteristic fingerprint of a molecule by measuring the absorption of infrared radiation by its various functional groups. Fourier Transform Infrared (FTIR) spectroscopy can confirm the degradation of this compound by showing the disappearance of characteristic peaks associated with its azo bonds (–N=N–) and aromatic structures, and the appearance of new peaks corresponding to degradation byproducts. researchgate.net

Raman Spectroscopy offers complementary information to IR spectroscopy and is particularly advantageous for analyzing samples in aqueous solutions due to the weak Raman scattering of water. nih.gov Raman spectra of this compound show characteristic bands corresponding to its molecular vibrations. For example, studies on related azo dyes have identified specific Raman shifts for the C-H, N=N, and C-N stretching and bending vibrations. researchgate.net Surface-Enhanced Raman Spectroscopy (SERS) is a highly sensitive variation of the technique that can overcome issues like fluorescence interference and detect trace amounts of the dye. ojp.gov

Table 2: Key Vibrational Modes of Related Azo Dyes in Raman Spectroscopy

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Reference |

|---|---|---|

| O-Ti-O symmetric stretching (in TiO₂ photocatalyst) | 144 | mdpi.com |

| O-Ti-O antisymmetric bending (in TiO₂ photocatalyst) | 514 | mdpi.com |

Fluorescence Spectroscopy Applications

Fluorescence spectroscopy is a highly sensitive technique that can be used for the detection and characterization of fluorescent compounds. While not all azo dyes are strongly fluorescent, this method can be applied to study the intrinsic fluorescence of this compound or its fluorescent degradation products. scirp.org The technique involves exciting the sample at a specific wavelength and measuring the emitted light at a longer wavelength. The resulting three-dimensional excitation-emission matrix (EEM) provides a unique spectral fingerprint for a compound. scirp.org This can be particularly useful for distinguishing between closely related dye isomers that may be difficult to differentiate using other methods. scirp.org Extrinsic fluorescent dyes can also be used as probes to study the interaction of this compound with other molecules, such as proteins. nih.gov

Chromatographic Separation and Detection Methods

Chromatographic techniques are essential for separating this compound from complex matrices and for its highly sensitive and specific detection, especially when coupled with advanced detectors.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) with Advanced Detectors (e.g., PDA, MS/MS, Orbitrap MS)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of synthetic dyes like this compound. researchgate.net It separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. When coupled with a Photo Diode Array (PDA) detector, HPLC allows for both quantification and tentative identification by comparing the retention time and UV-Vis spectrum of the analyte with that of a standard. mdpi.comresearchgate.net A typical HPLC-PDA method for this compound might use a C18 column with a gradient elution of acetonitrile (B52724) and an ammonium (B1175870) acetate (B1210297) buffer, with detection set around 500 nm. mdpi.com

Ultra-Performance Liquid Chromatography (UPLC) utilizes smaller particle size columns to achieve higher resolution, faster analysis times, and greater sensitivity compared to traditional HPLC. aidic.it

For unambiguous identification and structural confirmation, HPLC and UPLC systems are often coupled with mass spectrometry (MS) detectors.

Tandem Mass Spectrometry (MS/MS): This technique provides a high degree of specificity and is used to confirm the presence of dyes in various samples. mdpi.comlcms.cznih.gov In MS/MS, a precursor ion corresponding to the mass of this compound is selected, fragmented, and the resulting product ions are detected, creating a unique fragmentation pattern that serves as a structural fingerprint. nih.govepa.gov

Orbitrap Mass Spectrometry (MS): UPLC coupled with a high-resolution mass spectrometer like an Orbitrap provides extremely accurate mass measurements. researchgate.netmdpi.com This allows for the determination of the elemental composition of this compound and its degradation products with high confidence, aiding in their identification and structural elucidation. researchgate.netthermofisher.com

Table 3: Exemplary HPLC/UPLC-MS Parameters for Azo Dye Analysis

| Technique | Column Type | Mobile Phase Example | Detector | Application | Reference |

|---|---|---|---|---|---|

| HPLC-PDA | C18 | Acetonitrile and 50 mM ammonium acetate | PDA (500 nm) | Quantification in herbal medicines | mdpi.com |

| UPLC-Orbitrap MS | Not specified | Not specified | Orbitrap MS | Simultaneous determination of 11 azo dyes | researchgate.net |

Capillary Electrophoresis (CE) for Dye Analysis

Capillary Electrophoresis (CE) is a high-resolution separation technique that separates ions based on their electrophoretic mobility in an electric field. chromatographyonline.com It is particularly well-suited for the analysis of small, charged molecules like acidic dyes. chromatographyonline.comnih.gov CE offers advantages such as high efficiency, short analysis times, and low consumption of sample and reagents. While specific applications for this compound are less commonly reported than HPLC, CE has been successfully used for the separation and determination of various organic acids and dyes in different matrices, including beverages and clinical samples. chromatographyonline.com Detection in CE is often performed using indirect UV detection, where an additive in the electrolyte provides a background signal. chromatographyonline.com

Advanced Sample Preparation and Extraction Techniques for Complex Matrices

Common extraction strategies for azo dyes like this compound involve separating the target analyte from the sample matrix based on its physicochemical properties, such as polarity and solubility. researchgate.net Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are among the most utilized techniques for this purpose. researchgate.net

Solid-Phase Extraction (SPE)

SPE is a widely applied technique for the extraction and purification of azo dyes from aqueous solutions. researchgate.net This method relies on the partitioning of the analyte between a solid sorbent and the liquid sample phase. The choice of sorbent is critical and depends on the chemical nature of the analyte and the matrix. For anionic dyes like this compound, which contains sulfonic acid groups, ion-exchange sorbents are particularly effective. researchgate.net

Research has demonstrated the use of various SPE sorbents for the extraction of water-soluble azo dyes. Mixed-mode ion-exchange polymeric sorbents, which possess both ion-exchange and reversed-phase properties, are utilized to selectively purify ionic organic compounds. researchgate.net For instance, weak anion-exchange (WAX) cartridges, such as Oasis WAX, have been successfully used. The process typically involves conditioning the cartridge, loading the sample, washing away impurities, and finally eluting the retained dye using a solvent that neutralizes the sorbent's charge, often an organic solvent containing a small percentage of ammonia (B1221849). researchgate.net The elution step with 5% ammonia in methanol (B129727) has been found to be optimal in some cases. researchgate.net

Liquid-Liquid Extraction (LLE)

LLE is another fundamental technique used for separating compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous phase and an organic solvent. researchgate.net For this compound, LLE can be employed to extract the dye from a sample matrix into a solvent where it is more soluble, leaving interfering components behind. The efficiency of LLE is dependent on factors such as the choice of organic solvent, the pH of the aqueous phase, and the partitioning coefficient of the dye. researchgate.net Synergistic systems, which use a mixture of extractants, have been developed to enhance the extraction efficiency of dyes. researchgate.net

In the context of cosmetic preparations, a method for separating this compound from a hair dye matrix involves dissolving the sample in a specific solvent mixture and then proceeding with further dilution and filtration before analysis. researchgate.net This highlights the importance of tailoring the extraction solvent system to the specific sample matrix. researchgate.net

Interactive Data Table: Sample Preparation and Extraction Techniques

| Technique | Principle | Sorbent/Solvent System Examples | Application Notes for Acid Dyes | Reference |

| Solid-Phase Extraction (SPE) | Partitioning between a solid sorbent and a liquid sample. | Oasis WAX, Oasis HLB, Polyamide Resin, Amberlite XAD. | Effective for concentrating anionic dyes from aqueous samples. Elution often requires a basic organic solvent (e.g., ammonia in methanol) to neutralize the sorbent. | researchgate.net |

| Liquid-Liquid Extraction (LLE) | Partitioning between two immiscible liquid phases. | Varies based on sample matrix; may involve synergistic mixtures of extractants in an organic solvent. | Efficiency depends on pH and the partitioning coefficient of the dye. Used to separate dyes from complex formulations. | researchgate.net |

| Acidic Digestion | Decomposition of organic matter using acids. | Nitric acid (HNO₃), Hydrochloric acid (HCl). | Primarily used for sample matrices with high organic content to release the target analyte. Care must be taken as harsh conditions can degrade the dye. | nih.govmdpi.com |

Electrochemical Sensing and Voltammetric Approaches for Detection

Electrochemical methods offer a powerful alternative to traditional chromatographic techniques for the detection of azo dyes like this compound. nih.gov These approaches are lauded for their high sensitivity, excellent selectivity, rapid response, low cost, and potential for miniaturization. nih.govbohrium.com The fundamental principle behind the electrochemical detection of azo dyes lies in their redox activity; the azo group (–N=N–) is electrochemically active and can be either oxidized or reduced at an electrode surface. mdpi.comnih.gov This electron transfer process generates a measurable current that is proportional to the concentration of the dye.

Voltammetric techniques, such as Cyclic Voltammetry (CV) and Differential Pulse Voltammetry (DPV), are commonly employed. biointerfaceresearch.com CV is used to study the redox behavior of the dye, while DPV is often used for quantitative analysis due to its higher sensitivity and better resolution. biointerfaceresearch.com

Chemically Modified Electrodes (CMEs)

To enhance the performance of electrochemical sensors, the working electrode is often modified with various materials. Unmodified electrodes, such as glassy carbon electrodes (GCEs), can detect azo dyes, but their sensitivity and selectivity can be limited. mdpi.com Chemical modification aims to increase the electrode's effective surface area, facilitate faster electron transfer, and promote the preconcentration of the target analyte onto the electrode surface. mdpi.com

A wide array of nanomaterials has been investigated for modifying electrodes for dye detection, including:

Carbon-Based Nanomaterials: Graphene, reduced graphene oxide (rGO), and carbon nanotubes (CNTs) are popular choices due to their exceptional conductivity, large surface area, and chemical stability. bohrium.comresearchgate.net They provide an excellent platform for sensing applications.

Metal and Metal Oxide Nanoparticles: Nanoparticles of metals or metal oxides can be incorporated into the electrode to catalyze the redox reaction of the dye, thereby amplifying the electrochemical signal. bohrium.com For instance, a promising electrode material modified by Nb-doped TiO₂ nanotubes has been reported for the electrochemical degradation, and implicitly the detection, of this compound. targetmol.com

Polymers and Molecularly Imprinted Polymers (MIPs): Conducting polymers can be electropolymerized onto the electrode surface to create a selective recognition layer. mdpi.com MIPs are synthetic receptors engineered with binding sites that are complementary to the target molecule in shape, size, and functional group orientation, offering very high selectivity. mdpi.com

A study on the simultaneous electrochemical detection of Allura Red and Acid Blue 9 utilized a glassy carbon electrode modified with a La₂YCrO₆ double perovskite decorated on halloysite (B83129) nanotubes (HLNTs). acs.orgresearchgate.net This sensor demonstrated enhanced conductivity and electrocatalytic activity, achieving low detection limits in the nanomolar range, showcasing the potential of such complex modifications for other acid dyes. acs.orgresearchgate.net

Interactive Data Table: Electrochemical Sensors for Azo Dye Detection

| Electrode System | Target Analyte(s) | Technique | Linear Range | Limit of Detection (LOD) | Reference |

| La₂YCrO₆/HLNTs/GCE | Allura Red & Acid Blue 9 | DPV | 10–120 nM | 8.99 nM (AR), 5.14 nM (AB) | acs.orgresearchgate.net |

| m-AgSAE | Amaranth & Allura Red AC | DC-AdSV | Not specified | 2.1 nM (AM), 3.4 nM (AR) | researchgate.net |

| Nb-doped TiO₂ nanotubes | This compound | Electrochemical Degradation | Not specified | Not specified | targetmol.com |

| Graphene/rGO-based nanosensors | General Food Azo Dyes | Voltammetry | Not specified | Not specified | researchgate.net |

| Carbon Paste Electrode (modified) | Various Azo Dyes | CV, DPV | Varies | Varies | biointerfaceresearch.com |

(Note: GCE = Glassy Carbon Electrode; m-AgSAE = mercury meniscus modified silver solid amalgam electrode; DC-AdSV = Direct Current Adsorptive Stripping Voltammetry; DPV = Differential Pulse Voltammetry; CV = Cyclic Voltammetry; AR = Allura Red; AB = Acid Blue 9; AM = Amaranth)

Degradation and Remediation Strategies for Acid Red 73 in Aqueous Systems

Advanced Oxidation Processes (AOPs) for Acid Red 73 Degradation

Advanced Oxidation Processes (AOPs) represent a class of chemical treatment procedures designed to remove organic and inorganic pollutants from water and wastewater. These methods are characterized by the in-situ generation of highly reactive oxygen species (ROS), most notably the hydroxyl radical (•OH). The fundamental principle of AOPs is the ability of these radicals to oxidize a wide range of recalcitrant organic compounds, such as the azo dye this compound, converting them into simpler, less toxic substances, and ideally, mineralizing them to carbon dioxide and water researchgate.netresearchgate.net. Various AOPs, including photocatalysis and Fenton-like reactions, have been investigated for their efficacy in degrading this compound nih.govnih.gov.

Photocatalysis is a prominent AOP that utilizes a semiconductor photocatalyst and a light source to generate the requisite reactive oxygen species for pollutant degradation. When the semiconductor material absorbs photons with energy equal to or greater than its band gap, it generates electron-hole pairs. These charge carriers can then react with water and oxygen to produce hydroxyl radicals and other ROS, which subsequently attack and degrade organic molecules like this compound acs.orgnih.gov. This technology has been proven effective for the treatment of a wide range of organic water contaminants, offering the potential for complete mineralization at ambient temperature and pressure ut.ac.ir.

Titanium dioxide (TiO2) is one of the most extensively studied photocatalysts due to its high photocatalytic activity, chemical stability, low cost, and non-toxic nature acs.orgjwent.net. However, research has expanded to include other metal oxide nanoparticles and composite materials to enhance efficiency and address some of TiO2's limitations, such as its wide band gap which restricts its activation to the UV portion of the solar spectrum nih.govmdpi.com.

Other significant nanoparticles investigated for the degradation of this compound and similar dyes include:

Zinc Oxide (ZnO): Like TiO2, ZnO is a wide band-gap semiconductor that has shown high photocatalytic potential for the degradation of azo dyes mdpi.comresearchgate.netyoutube.com.

Fe3O4@TiO2 Composites: These magnetic core-shell nanoparticles combine the photocatalytic strength of TiO2 with the magnetic properties of iron oxide (Fe3O4), allowing for easy recovery and reuse of the catalyst after treatment mdpi.comresearchgate.net. The composite structure can also improve photocatalytic efficiency by reducing the band gap and enhancing light absorption mdpi.comresearchgate.net.

Magnesium Oxide (MgO): MgO nanoparticles have also been employed as an effective, inexpensive, and non-toxic photocatalyst for the degradation of textile dyes under UV irradiation researchgate.netresearchgate.net.

Table 1: Comparison of Various Nanoparticles in Photocatalytic Degradation

| Catalyst | Target Dye | Key Findings | Reference |

| Fe3O4@TiO2 | This compound | Achieved 93.56% degradation in 24 minutes, outperforming pure TiO2 (74.47%). The composite has a smaller band gap (2.5 eV vs 2.9 eV for TiO2). | mdpi.comresearchgate.net |

| MgO | This compound | Effective removal observed with 0.8 g/L of MgO NPs at an initial pH of 5 within 60 minutes under UVA irradiation. | researchgate.net |

| ZnO | Acid Red 27 | Demonstrated effective degradation, with the rate influenced by catalyst amount, pH, and the presence of oxidizing species. | researchgate.net |

| BiOI/ZnO | Acid Red 18 | Achieved 85.1% dye removal efficiency at optimum conditions (pH 7, 1.5 g/L dosage). | nih.gov |

The concentration, or loading, of the photocatalyst is a critical parameter in the degradation process. Generally, the rate of dye degradation increases with an increase in catalyst dosage. This is attributed to the greater number of available active sites on the catalyst surface, which leads to a higher rate of radical generation nih.govacs.orgnih.gov. However, this effect is not limitless. Beyond an optimal concentration, the degradation efficiency may plateau or even decrease. This can be due to increased turbidity of the solution, which scatters light and reduces photon penetration, as well as the agglomeration of nanoparticles, which reduces the effective surface area researchgate.netnih.gov. For instance, in the degradation of Acid Red 18, an optimal catalyst concentration of 0.88 g/L was identified jwent.net.

Nanoparticle morphology plays a crucial role in determining catalytic activity. Properties such as particle size, surface area, and crystalline structure directly influence the efficiency of the photocatalytic process. For example, Fe3O4@TiO2 composite materials prepared via a solvothermal method showed enhanced degradation of this compound. This was partly because the composite maintained a high exposure of (001) high-energy facets of the anatase TiO2 phase, which are known to be more reactive than the more stable (101) facets mdpi.comresearchgate.net. The percentage of exposed (001) facets was significantly higher in the Fe3O4@TiO2 composite (25.2%) compared to pure TiO2 (12.1%), contributing to its superior photocatalytic performance mdpi.comresearchgate.net.

The activation of semiconductor photocatalysts like TiO2 and ZnO requires irradiation with light energy exceeding their band gap energy. Traditionally, UV light has been the primary source for this activation acs.orgnih.gov. Numerous studies have demonstrated the effective degradation of this compound and other dyes under UV irradiation ut.ac.irresearchgate.netdeswater.com.

However, because UV light constitutes only a small fraction (about 5%) of the solar spectrum, there is a significant research focus on developing photocatalysts that can be activated by visible or total solar light mdpi.com. Utilizing solar light offers a more cost-effective and environmentally friendly approach to wastewater treatment acs.orgnih.gov. Studies have shown that TiO2-based photocatalysis under natural solar light is a feasible and effective method for dye degradation nih.gov. The efficiency of solar photocatalysis is influenced by factors such as UV intensity, which can be affected by weather conditions like cloud cover nih.gov. Composite catalysts, such as Fe3O4@TiO2, are designed to have a reduced band gap, which allows them to absorb a broader range of light, including parts of the visible spectrum, thus enhancing their performance under solar irradiation mdpi.comresearchgate.net.

Table 2: Effect of Light Source on Dye Degradation

| Catalyst | Light Source | Dye | Degradation Efficiency | Time | Reference |

| Ni-doped ZnO | Sunlight | Acid Orange 7 | 77% | 90 min | deswater.com |

| Ni-doped ZnO | UV | Acid Orange 7 | 93% | 90 min | deswater.com |

| TiO2 | Solar Light | Reactive Red 120 | Effective elimination demonstrated | Not specified | nih.gov |

| MgO | UV Light | Rhodamine B | 100% | 180 min | mdpi.com |

| MgO | Visible Light | Rhodamine B | 83.23% | 180 min | mdpi.com |

In studies on the degradation of this compound, the addition of H2O2 to a Fenton-like system (based on zero-valent iron) was essential for the generation of hydroxyl radicals that drive the degradation researchgate.netnih.gov. Similarly, activating persulfate with heat and a Fe3O4@AC catalyst was shown to effectively decolorize this compound solutions, with the process being driven by reactive species including sulfate (B86663) radicals nih.govacs.org. The combination of UV light with H2O2 and persulfate has been reported to achieve a degradation efficiency of 98.98% for this compound within 30 minutes researchgate.net.

The photocatalytic performance of nanoparticles is highly dependent on their structural and physical properties, which are, in turn, controlled by the synthesis method and its parameters. Optimizing these synthesis parameters is crucial for developing highly active photocatalysts.

For TiO2 nanoparticles prepared by a modified sol-gel method for the degradation of this compound, response surface methodology was used to optimize synthesis variables. The study found that the degradation efficiency was significantly affected by the initial P-25 loading, the pH of the gelation step, and the interaction between the titanium tetraisopropoxide (TTIP) precursor concentration and P-25 loading. The optimal synthesis conditions were determined to be a gelation pH of 1.34, a TTIP concentration of 0.25 M, and a P-25 loading of 39.76 g/L ijesd.org. These parameters influence the resulting crystalline composition, particle size, and surface area of the TiO2 nanoparticles ijesd.org.

Another example is the preparation of Fe3O4@TiO2 composite photocatalysts using a solvothermal method. This technique was chosen to produce a material with a high percentage of exposed (001) high-energy facets, which resulted in superior photocatalytic activity for this compound degradation compared to standard TiO2 mdpi.comresearchgate.net.

Photocatalytic Degradation Studies

Fenton and Photo-Fenton Processes

Fenton and photo-Fenton processes are advanced oxidation processes (AOPs) recognized for their high efficiency in degrading recalcitrant organic pollutants like this compound (AR 73). researchgate.net These methods are centered on the generation of highly reactive hydroxyl radicals (•OH), which are powerful, non-selective oxidizing agents capable of breaking down complex dye molecules. mdpi.com The fundamental Fenton reaction involves the decomposition of hydrogen peroxide (H₂O₂) catalyzed by ferrous ions (Fe²⁺). mdpi.com The photo-Fenton process enhances this reaction through the use of UV irradiation, which accelerates the regeneration of Fe²⁺ from Fe³⁺ and promotes the photolysis of H₂O₂, thereby generating additional hydroxyl radicals. mdpi.com

The classic Fenton process utilizes a mixture of ferrous salts and hydrogen peroxide to generate hydroxyl radicals, which subsequently attack and degrade organic pollutants. mdpi.comresearchgate.net The primary reaction involves the oxidation of Fe²⁺ to Fe³⁺ while producing a hydroxyl radical and a hydroxide ion from H₂O₂. mdpi.com The hydroxyl radical is the main species responsible for the degradation of the dye molecule, often targeting the chromophoric N=N double bond, which leads to decolorization. researchgate.net The efficiency of this process is significantly influenced by the concentration of Fe²⁺ ions; an increase in Fe²⁺ concentration generally leads to a higher discoloration efficiency due to the enhanced generation of •OH radicals. researchgate.net However, the traditional Fenton process is most effective within a narrow, acidic pH range and can be limited by the slow regeneration of Fe²⁺ from Fe³⁺, which can lead to the accumulation of ferric sludge. acs.orgmdpi.com

To overcome the limitations of the traditional homogeneous Fenton process, heterogeneous Fenton-like systems using zero-valent iron (ZVI) have been developed. researchgate.net ZVI, particularly in its nanoscale form (nZVI), has gained significant attention as a catalyst due to its high reactivity and large surface area. researchgate.netmdpi.comijcce.ac.ir In these advanced systems, ZVI (Fe⁰) acts as a sustained source of ferrous ions (Fe²⁺), which are gradually released into the solution to catalyze the decomposition of hydrogen peroxide. mdpi.commdpi.com This approach is effective over a wider pH range compared to the classic Fenton reaction and reduces the amount of iron sludge produced. researchgate.net

The degradation of AR 73 has been effectively demonstrated using an advanced Fenton process based on zero-valent iron and hydrogen peroxide. nih.gov Studies have shown that nZVI can efficiently activate oxidants to generate reactive oxygen species for the degradation of AR 73. mdpi.com For instance, a carboxymethyl cellulose-based hydrogel coated with Fe₃O₄ magnetic nanoparticles has been used as a heterogeneous Fenton-like catalyst, achieving complete decomposition of AR 73 under optimal conditions. researchgate.netnih.gov The use of nZVI composites can also enhance the process; for example, sulfidated nanoscale zero-valent iron on biochar (S-nZVI/BC) has been shown to effectively activate peroxymonosulfate (B1194676) for AR 73 degradation. mdpi.com

The efficiency of both traditional and advanced Fenton processes for AR 73 degradation is critically dependent on operational parameters, primarily oxidant concentration and the initial pH of the solution.

Oxidant Concentration: The concentration of hydrogen peroxide (H₂O₂) plays a dual role in the Fenton process. Increasing the H₂O₂ concentration generally enhances the degradation rate of AR 73 by increasing the production of hydroxyl radicals. researchgate.netnih.gov However, an excessive concentration of H₂O₂ can have a detrimental scavenging effect on the hydroxyl radicals, leading to a decrease in degradation efficiency. researchgate.net Therefore, determining the optimal H₂O₂ concentration is crucial for maximizing the process's effectiveness. In one study, complete decomposition of AR 73 was achieved with a 100 mM H₂O₂ concentration when using a specific nanocomposite catalyst. researchgate.netnih.gov

pH: The initial pH of the wastewater is a key factor influencing the performance of Fenton and Fenton-like reactions. researchgate.net The traditional Fenton reaction is highly pH-dependent, with an optimal range typically between pH 2 and 4. acs.org Within this acidic range, the generation of hydroxyl radicals is most efficient, and the precipitation of ferric hydroxide is minimized. epa.gov As the pH increases, the degradation efficiency of AR 73 tends to decrease. researchgate.netnih.gov However, advanced Fenton systems using ZVI or nZVI can operate effectively over a broader pH range. researchgate.netacs.org For example, one study on a heterogeneous Fenton-like system achieved nearly complete decolorization of AR 73 within a wide pH range, demonstrating the robustness of these advanced systems. acs.org A study using a cellulose-based hydrogel coated Fe₃O₄ nanocomposite identified an optimal pH of 3.5 for the complete degradation of AR 73. researchgate.netnih.gov

Table 1: Influence of Process Parameters on this compound Degradation via Fenton and Fenton-like Processes

| Parameter | Effect on Degradation Efficiency | Optimal Condition/Range (from studies) | Reference |

|---|---|---|---|

| pH | Efficiency decreases as initial pH increases. Optimal performance is in the acidic range. | pH 2-5 researchgate.net; pH 3 researchgate.net; pH 3.5 researchgate.netnih.gov | researchgate.netresearchgate.netnih.gov |

| H₂O₂ Concentration | Efficiency increases with concentration up to an optimal point, then decreases due to scavenging effects. | 100 mM (with specific catalyst) | researchgate.netnih.gov |

| Zero-Valent Iron (ZVI) Dosage | AR 73 removal increases with higher ZVI dosage. | N/A (trend observed) | researchgate.netnih.gov |

| Catalyst Dosage | Complete decomposition achieved with an optimal dosage of a nanocomposite catalyst. | 200 mg·L⁻¹ (nanocomposite catalyst) | researchgate.netnih.gov |

| Temperature | Degradation rate increases with temperature. | N/A (trend observed) | researchgate.netnih.gov |

Ozonation and Hybrid Ozonation Systems

Ozonation is another effective AOP for the treatment of dye wastewater containing AR 73. tandfonline.com It involves the use of ozone (O₃), a strong oxidizing agent, to break down the complex structures of dye molecules. mdpi.com The process can be enhanced by combining it with other methods, such as UV radiation or hydrogen peroxide, creating hybrid ozonation systems that can significantly improve degradation efficiency. researchgate.nete3s-conferences.org High-gravity ozonation technology using a rotating packed bed (RPB) has also been successfully employed to degrade AR 73 wastewater, particularly in high-salinity conditions. tandfonline.com

The degradation of organic compounds like AR 73 via ozonation occurs through two main pathways: direct oxidation by molecular ozone and indirect oxidation by hydroxyl radicals (•OH) formed from ozone decomposition. mdpi.comresearchgate.netmdpi.com

Direct Ozonation: This pathway involves the selective reaction of O₃ molecules with specific functional groups in the AR 73 molecule, such as sites with high electron density like C=C double bonds and aromatic rings. mdpi.comuts.edu.au Direct oxidation is more dominant under acidic conditions (low pH), where the ozone molecule is more stable. tandfonline.comresearchgate.net

Indirect Ozonation: This pathway involves the decomposition of ozone in water to generate highly reactive and non-selective hydroxyl radicals. mdpi.com This process is favored under neutral or alkaline conditions (high pH). tandfonline.comuts.edu.au As the pH increases, ozone decomposition accelerates, leading to a higher rate of •OH generation and, consequently, an improved degradation rate for AR 73. tandfonline.com

The predominant pathway depends on factors such as the solution's pH and the presence of radical scavengers. researchgate.net For AR 73, studies have shown that as the initial pH is raised from 3 to 11, the removal rate improves, indicating a significant contribution from the indirect, hydroxyl radical-oriented pathway at higher pH levels. tandfonline.com

To enhance the degradation efficiency of AR 73, ozone is often used in combination with other oxidants or energy sources to promote the generation of hydroxyl radicals.

O₃/H₂O₂ (Perozone) Process: The addition of hydrogen peroxide to the ozonation process can accelerate the decomposition of ozone to form hydroxyl radicals, thereby increasing the oxidation rate of organic pollutants. uts.edu.au This combination has been shown to be effective for the removal of various dyes. uts.edu.auresearchgate.net

O₃/UV Process: This hybrid system uses ultraviolet radiation to photolyze ozone molecules, which is an efficient method for generating •OH radicals. e3s-conferences.orgnih.gov The O₃/UV process can significantly increase the degradation and mineralization of dyes compared to ozonation alone. e3s-conferences.org A study on a synergistic UV/O₃/PDS (persulfate) system demonstrated efficient degradation of this compound. dntb.gov.ua

Coupled Reactor Systems: The physical configuration of the reactor can also greatly influence the efficiency of ozonation. A coupled system using a rotor-stator reactor (RSR) in tandem with a bubble column reactor (BCR) has been specifically employed to enhance the degradation of AR 73 by ozonation. researchgate.net Another approach involves using a rotating packed bed (RPB) reactor, which creates a high-gravity environment. This technology was found to significantly enhance the AR 73 removal rate, ozone absorption, and COD degradation compared to systems without this feature. tandfonline.com

Table 2: Performance of Ozonation and Hybrid Systems for this compound Degradation

| System | Key Findings | Achieved Removal Rate | Reference |

|---|---|---|---|

| Ozonation (RPB Reactor) | Increasing pH from 3 to 11 improved AR 73 removal from 90.7% to 96.4%. | 96.4% (at pH 11) | tandfonline.com |

| Ozonation (RPB Reactor) | Increasing ozone concentration from 20 to 60 mg/L increased AR 73 removal from 78.5% to 96.9%. | 96.9% (at 60 mg/L O₃) | tandfonline.com |

| High-Gravity Ozonation (RPB with liquid detention) | The addition of 150 mL of detained liquid volume increased AR 73 removal by 34.9% compared to no detention. | 91.3% | tandfonline.com |

| UV/O₃/PDS | Demonstrated synergistic and efficient degradation of AR 73. | N/A (Kinetics studied) | dntb.gov.ua |

| O₃/RSR-BCR | This coupled reactor system was employed to enhance AR 73 degradation. | N/A (Process studied) | researchgate.net |

Hydrodynamic Cavitation Combined with Ozone

Hydrodynamic cavitation (HC) is a process involving the formation, growth, and violent collapse of microbubbles in a liquid, generated by devices like orifice plates and venturi tubes. nih.gov This collapse creates localized "hot spots" with extreme temperatures (1,000–15,000 K) and pressures (500–5,000 bar), along with intense turbulence and the generation of oxidant radicals. nih.gov When combined with ozone (O₃), a potent oxidizing agent, the degradation efficiency of recalcitrant pollutants like this compound (AR 73) is significantly enhanced. nih.govresearchgate.net

The synergistic effect of combining HC with ozone stems from several factors. Hydrodynamic cavitation increases the mass transfer of ozone into the liquid phase and enhances the decomposition of ozone to form highly reactive hydroxyl radicals (•OH). nih.gov The physical forces generated by cavitation, such as shockwaves and micro-jets, also contribute to the breakdown of the dye molecules. nih.gov Research has demonstrated that this combined process is a promising route for the effective treatment of wastewater containing AR 73. nih.govresearchgate.net

Persulfate (S₂O₈²⁻)-based advanced oxidation processes have emerged as a highly effective method for degrading organic pollutants. mdpi.com A particularly efficient system for the degradation of this compound involves the activation of persulfate using a combination of heat, a magnetic catalyst (Fe₃O₄ nanoparticles loaded on activated carbon, Fe₃O₄@AC), and ultrasound (US). nih.govacs.orgnih.gov The introduction of ultrasound into the heat/Fe₃O₄@AC system significantly accelerates the reaction rate due to the physical and chemical effects of acoustic cavitation. nih.govnih.gov This combined approach, designated as the US/PS/Fe₃O₄@AC system, can achieve nearly 100% decolorization of AR 73 within just 10 minutes under optimal conditions. nih.govnih.gov

The Fe₃O₄@AC catalyst offers the dual benefits of providing active sites for the reaction and being easily recoverable from the water due to its magnetic properties. nih.govmdpi.com The use of activated carbon as a support for the Fe₃O₄ nanoparticles helps prevent their agglomeration, thereby maintaining a large surface area for catalytic activity. nih.gov

Persulfate Activation Systems (e.g., Heat/Fe3O4@AC/Ultrasound)

Influence of Activators and Reaction Conditions

The efficiency of the US/PS/Fe₃O₄@AC system for AR 73 degradation is influenced by several operational parameters. acs.orgnih.gov

Temperature: While heat alone can activate persulfate, the degradation rate is slow at lower temperatures. acs.org For instance, at 50°C with only persulfate, the degradation of AR 73 was only 16% after 60 minutes. acs.org However, in the combined system, 50°C was found to be the optimal temperature, achieving rapid and complete decolorization. nih.govnih.gov This demonstrates the synergistic effect of combining heat with the catalyst and ultrasound, which allows for high efficiency at moderate temperatures, potentially utilizing waste heat from textile wastewater. nih.gov

Catalyst and Persulfate Dosage: The reaction rate increases with a higher catalyst dosage because more active sites become available for persulfate activation and dye adsorption. nih.gov Similarly, the concentration of persulfate is a crucial factor, with optimal degradation achieved at specific dosages. nih.govnih.gov

pH: The US/PS/Fe₃O₄@AC system is effective over a wide pH range (3-11). nih.govacs.org Studies have shown that nearly complete decolorization can be achieved in 30 minutes across this pH spectrum, making the process versatile for different wastewater conditions. nih.govacs.org

Ultrasonic Parameters: Both the frequency and power of the ultrasound influence the degradation rate. acs.org An optimal ultrasonic frequency of 80 kHz and an acoustic density of 5.4 W/L were identified for the rapid degradation of AR 73. nih.govnih.gov The cavitation effect, which is dependent on these parameters, enhances mass transfer and the renewal of the catalyst surface. acs.org

Initial Dye Concentration: The rate of decolorization tends to decrease as the initial concentration of AR 73 increases. acs.org For example, when the initial concentration was raised from 37.5 mg/L to 300 mg/L, the decolorization rate within 5 minutes dropped from 97.3% to 55.4%. acs.org

Table 1: Optimal Reaction Conditions for AR 73 Degradation by US/PS/Fe₃O₄@AC System

| Parameter | Optimal Value |

| Initial AR 73 Concentration | 50 mg/L |

| Persulfate (PS) Dosage | 7.5 mmol/L |

| Catalyst (Fe₃O₄@AC) Dosage | 2 g/L |

| Temperature | 50 °C |

| Ultrasonic Frequency | 80 kHz |

| Acoustic Density | 5.4 W/L |

| Initial pH | Not adjusted |

| Data sourced from multiple studies. nih.govnih.gov |

Identification of Dominant Reactive Species (e.g., ¹O₂)

In many persulfate-based AOPs, degradation is primarily driven by radical species such as sulfate radicals (SO₄•⁻) and hydroxyl radicals (HO•). scielo.brresearchgate.net However, a key finding in the US/PS/Fe₃O₄@AC system for AR 73 degradation is that the reaction does not follow a radical-dominated pathway. nih.govacs.orgnih.gov Instead, the primary reactive species responsible for the rapid decolorization is identified as non-radical singlet oxygen (¹O₂). nih.govacs.orgnih.gov

Electrochemical oxidation is another effective advanced oxidation process for treating wastewater containing dyes like this compound. tandfonline.comtandfonline.com This technique involves the generation of powerful oxidizing agents, primarily hydroxyl radicals, on the surface of an anode to break down organic pollutants. tandfonline.com The process can lead to complete mineralization of the dye, converting it into CO₂, water, and inorganic ions. tandfonline.com

Electrochemical Oxidation Processes

Electrode Materials and Surface Modification (e.g., Ti/SnO₂-Sb, Carbon Nanotube modified electrodes, Platinum)

The choice of anode material is critical to the efficiency, stability, and cost-effectiveness of the electrochemical oxidation process. researchgate.netmdpi.com

Ti/SnO₂-Sb Electrodes: Titanium-based dimensionally stable anodes (DSAs) coated with a mixture of tin dioxide (SnO₂) and antimony oxide (Sb₂O₅) are widely studied for wastewater treatment due to their high oxygen evolution potential, excellent electrocatalytic performance, and chemical stability. researchgate.net A novel Ti/SnO₂-Sb nanorod anode was shown to have a longer lifetime and remarkably improved the degradation of AR 73 compared to conventional Ti/SnO₂-Sb anodes. researchgate.net

Carbon Nanotube (CNT) Modified Electrodes: Modifying the Ti/SnO₂-Sb anode with carbon nanotubes (Ti/SnO₂-Sb-CNT) has been shown to enhance the degradation of AR 73. tandfonline.comtandfonline.comeeer.org CNTs provide a larger surface area and can promote electron transfer reactions. case.edu Studies using Ti/SnO₂-Sb-CNT anodes for AR 73 oxidation confirmed that the degradation is an irreversible process and that the dye is completely removed after 3 hours of treatment. tandfonline.comtandfonline.com

Platinum (Pt) Electrodes: Platinum electrodes are also used for the electrochemical oxidation of AR 73. tandfonline.com In a laboratory-scale undivided electrolysis cell with both platinum anode and cathode, a 50 mg/L solution of the dye was completely decolorized within 15 minutes under optimized conditions. tandfonline.com The primary mechanism in this system, especially with NaCl as an electrolyte, is the indirect oxidation of the dye by electrogenerated species like hypochlorite (OCl⁻). tandfonline.com

Influence of Current Density, Applied Voltage, and Supporting Electrolytes

The performance of the electrochemical oxidation of AR 73 is significantly affected by key operating parameters. tandfonline.comtandfonline.com

Current Density/Applied Voltage: Increasing the current density or applied voltage generally enhances the degradation rate of AR 73. tandfonline.comtandfonline.comtandfonline.com For a Ti/SnO₂-Sb-CNT anode, increasing the current density from 25 to 100 mA cm⁻² raised the removal efficiency from 78.3% to 95.7%. tandfonline.comtandfonline.com This is attributed to the increased production of hydroxyl radicals and other oxidizing species at higher currents. tandfonline.com

Supporting Electrolytes: The type of supporting electrolyte used plays a crucial role in the degradation mechanism and efficiency. tandfonline.comtandfonline.com In a study comparing Na₂SO₄, NaCl, and Na₃PO₄, NaCl showed the most significant effect on AR 73 degradation due to the formation of active chlorine species. tandfonline.comtandfonline.com However, it resulted in poor mineralization, with only a 51.5% removal of total organic carbon (TOC). tandfonline.comtandfonline.com In contrast, Na₂SO₄ also contributed to dye degradation and mineralization, while Na₃PO₄ showed the least effectiveness as no significant electrogenerated oxidants were formed. tandfonline.com

Table 2: Effect of Current Density on AR 73 Removal Efficiency

| Current Density (mA cm⁻²) | Removal Efficiency (%) |

| 25 | 78.3 |

| 50 | - |

| 100 | 95.7 |

| Electrode: Ti/SnO₂-Sb-CNT. Data from a study on electrochemical oxidation. tandfonline.comtandfonline.com |

Table 3: Effect of Applied Voltage on AR 73 Degradation Rate Constant

| Applied Voltage (V) | Pseudo-first-order rate constant (min⁻¹) |

| 2 | 0.019 |

| 4 | 0.059 |

| 6 | 0.184 |

| 8 | 0.240 |

| Electrode: Platinum; Electrolyte: NaCl. Data from a study on electrochemical oxidation. tandfonline.com |

Mass Transfer Limitations and Enhancements

In degradation processes involving catalysts, the rate of reaction can be restricted by mass transfer limitations. This occurs when the rate of transport of reactants (like this compound) and intermediate products between the bulk liquid phase and the catalyst surface is slower than the rate of the chemical reaction itself. This phenomenon is particularly noticeable at high initial concentrations of the dye acs.orgnih.gov.

Comparative Analysis of AOPs for this compound Decolorization and Mineralization Efficiency

Advanced Oxidation Processes (AOPs) are highly effective for the treatment of dye wastewater due to their generation of powerful reactive species. Several AOPs have been evaluated for the degradation of this compound, showing varying degrees of efficiency in decolorization (color removal) and mineralization (complete breakdown into simpler molecules).

The Advanced Fenton process , utilizing zero-valent iron (Fe⁰) and hydrogen peroxide (H₂O₂), has demonstrated high efficiency. Under optimal conditions, this process can reduce an initial AR73 concentration of 200.0 mg/L to just 6.4 mg/L within 30 minutes researchgate.net. However, while decolorization is high, the reduction in Chemical Oxygen Demand (COD), an indicator of mineralization, is partial researchgate.net. A study on a heterogeneous photo-Fenton process reported a COD reduction of 27% researchgate.net.

Photocatalysis using composite materials has also proven effective. A study comparing Fe₃O₄@TiO₂ with pure TiO₂ found that the composite catalyst had a significantly higher degradation rate. After 24 minutes of irradiation, the Fe₃O₄@TiO₂ catalyst achieved 93.56% degradation of AR73, compared to 74.47% for TiO₂ alone mdpi.comresearchgate.net. This enhanced performance is attributed to the composite's reduced band gap and higher exposure of high-energy facets mdpi.comresearchgate.net.

A synergistic UV/O₃/PDS system (ultraviolet light, ozone, and persulfate) was found to be more effective than UV/PDS, UV/O₃, or PDS/O₃ systems alone, achieving a 97.61% degradation of AR73 within 30 minutes nih.gov. In this system, the hydroxyl radical (•OH) was identified as the primary species responsible for the dye's degradation nih.gov.

The ultrasound-assisted persulfate/heat/Fe₃O₄@AC system is another highly efficient method. Under optimal conditions (50 mg/L AR73, 50°C), this system achieved nearly 100% decolorization in just 10 minutes acs.orgnih.govnih.gov. Interestingly, the primary reactive species in this process was identified as singlet oxygen (¹O₂), rather than sulfate or hydroxyl radicals acs.orgnih.govnih.gov.

Interactive Data Table: Comparison of AOPs for this compound Degradation

| AOP System | Initial AR73 Conc. (mg/L) | Treatment Time | Decolorization/Degradation Efficiency (%) | Key Findings |

|---|---|---|---|---|

| **Advanced Fenton (Fe⁰/H₂O₂) ** researchgate.net | 200 | 30 min | ~96.8% | High decolorization, but partial mineralization. |

| **Photocatalysis (Fe₃O₄@TiO₂) ** mdpi.comresearchgate.net | Not Specified | 24 min | 93.56% | Superior to TiO₂ alone (74.47%). |

| UV/O₃/PDS nih.gov | Not Specified | 30 min | 97.61% | •OH is the main reactive species. |

| US/PS/Heat/Fe₃O₄@AC acs.orgnih.govnih.gov | 50 | 10 min | ~100% | ¹O₂ is the main reactive species. |

Biological Degradation and Bioremediation of this compound

Biological methods, particularly those using fungi (mycoremediation), offer an effective and environmentally friendly approach to treating azo dye effluents. Fungi produce robust extracellular enzymes capable of degrading complex organic pollutants like this compound.

Microbial Degradation Pathways (e.g., Fungal Biodegradation by Aspergillus tabacinus)

A significant discovery has been the ability of the fungus Aspergillus tabacinus LZ-M to degrade this compound. The degradation pathway involves multiple steps, initiating with the cleavage of the -C-N= bonds through hydrogenation reduction. This first step breaks the dye molecule down into intermediate compounds, identified as phenylhydrazine and hydroxynaphthalene biorxiv.org.

Subsequently, the phenylhydrazine is deaminated to form aniline. Both hydroxynaphthalene and aniline then undergo hydroxylation and benzene (B151609) ring opening, which transforms them into carboxylic acid compounds. The final stage of the pathway is the decarboxylation of these carboxylic acids, leading to the complete mineralization of the dye into carbon dioxide (CO₂) biorxiv.org.

Anaerobic and Aerobic Degradation Mechanisms

Interestingly, the degradation of this compound by Aspergillus tabacinus LZ-M, a fungus that typically grows in the presence of oxygen (obligately aerobic), occurs under anaerobic (oxygen-free) conditions biorxiv.orgbiorxiv.org. The strain shows no ability to decolorize the dye under aerobic conditions biorxiv.org. This is a notable finding, as while azo dye decolorization is often more effective anaerobically, it is rarely reported for obligately aerobic fungi biorxiv.orgbiorxiv.org.

Under anaerobic conditions, A. tabacinus LZ-M can achieve a decolorization rate of 90.28% for AR73 at a concentration of 400 mg/L within five days biorxiv.orgbiorxiv.orgresearchgate.net. It can completely degrade the dye at a concentration of 200 mg/L biorxiv.org. The process is effective over a wide pH range of 4 to 10.5 biorxiv.org.

Role of Specific Enzymes (e.g., Decolorizing Reductases, Glutamate S-transferase domain enzymes)

The enzymatic mechanism behind the anaerobic degradation of AR73 by A. tabacinus LZ-M is unique. Transcriptome analysis revealed that while enzymes related to the degradation of aromatic compounds and glycolysis were up-regulated, the specific key reductase typically responsible for cleaving the azo bond to produce phenylhydrazine was not found biorxiv.orgbiorxiv.orgresearchgate.net.

Instead, a novel enzyme, named Ord95, was identified as the crucial reductase biorxiv.orgbiorxiv.orgresearchgate.net. This enzyme contains a glutamate S-transferase (GST) domain and is responsible for cleaving the -C-N= bond in the this compound molecule. The reaction utilizes NADH as an electron donor, and three key arginine active sites have been identified within the enzyme biorxiv.orgbiorxiv.orgresearchgate.net.

Metabolic Pathway Elucidation and Self-Redox Mechanisms

The complete mineralization of this compound by A. tabacinus LZ-M under anaerobic conditions is achieved through a self-redox mechanism biorxiv.orgbiorxiv.orgresearchgate.net. In this process, the dye itself plays a dual role. The fungus utilizes AR73 as a carbon and nitrogen source for oxidation via the glycolysis pathway. This oxidation generates electrons biorxiv.orgresearchgate.net.

These electrons are then transferred to the reducible bonds within the AR73 molecule, specifically the -C-N= and -N=N= groups, causing their reduction and cleavage biorxiv.orgbiorxiv.orgresearchgate.net. This synchronous oxidation of one part of the dye molecule and reduction of another part within the same metabolic network constitutes the self-redox process, leading to the complete breakdown and mineralization of the dye biorxiv.orgresearchgate.net.

Transcriptome Analysis in Biodegradation Studies

Transcriptome analysis has emerged as a powerful tool to elucidate the molecular mechanisms underlying the biodegradation of this compound (AR73). Studies involving fungi, such as the obligately aerobic Aspergillus tabacinus LZ-M, have provided significant insights into the metabolic pathways activated during the anaerobic degradation of this dye. When Aspergillus tabacinus LZ-M was exposed to AR73, transcriptome data revealed a complex self-redox process where the dye was completely mineralized. researchgate.net

The analysis showed that after the initial reduction of AR73 into metabolites like 2-hydroxynaphthalene and aniline, these aromatic compounds entered the catechol pathway and the glycolysis process for further breakdown. researchgate.net Key enzymatic activities were upregulated in response to the dye. These included enzymes involved in the degradation of aromatic compounds, the glycolysis pathway, cytochrome C, and quinone oxidoreductases. researchgate.net This genomic-level investigation helps pinpoint the specific genes and enzymes responsible for the cleavage and mineralization of the dye, offering a roadmap for optimizing bioremediation processes. While specific studies on AR73 are focused, broader research on other azo dyes like Acid Blue 113 using bacteria such as Sphingomonas melonis B-2 further illustrates the utility of this approach. Such analyses have identified key degradation pathways like benzoate and naphthalene (B1677914) degradation and highlighted crucial enzymes including NADH quinone oxidoreductase, N-acetyltransferase, and aromatic ring-hydroxylating dioxygenase. bwise.krnih.gov

Adsorption-Based Removal of this compound

Adsorption is a widely employed and effective method for removing this compound from aqueous solutions due to its operational simplicity and cost-effectiveness. This surface phenomenon involves the accumulation of dye molecules onto the surface of a solid adsorbent. The efficacy of this process depends on the properties of both the dye molecule and the adsorbent material. Research has focused on developing various low-cost and high-efficiency adsorbents to sequester AR73 from wastewater.

Significant advancements have been made in the development of novel adsorbents for this compound removal, with a strong focus on biopolymers like chitosan (B1678972) and its composites. Chitosan, a deacetylated derivative of chitin (B13524), is a promising adsorbent due to its abundance of amino (–NH2) and hydroxyl (–OH) groups, which serve as active sites for binding pollutants. daneshyari.commdpi.com

Chitosan and its Morphologies: The physical form of chitosan significantly impacts its adsorption capabilities. Different morphologies such as hydrogels, aerogels, powders, and electrospun nanofibers have been investigated. mdpi.com A comparative study on the removal of a similar acid dye, Acid Red 27, found that a chitosan hydrogel (CSH) exhibited a vastly superior maximum adsorption capacity compared to chitosan aerogel (CSA), powder (CSP), and electrospun nanofibers (CSEN). mdpi.com This highlights that the three-dimensional porous structure of hydrogels provides a highly accessible surface area for dye adsorption. One study noted that chitosan powder achieved a maximum adsorption capacity of 728.2 mg/g for this compound. mdpi.com

Carbon Nanotube/Chitosan Hydrogels: To further enhance the adsorption performance of chitosan, it has been composited with other materials. Carbon nanotube/chitosan (MWCNTs/CH) hydrogels have been developed as a highly effective adsorbent for AR73. nih.govresearchgate.netnih.gov These composite materials combine the high surface area and mechanical strength of carbon nanotubes with the excellent adsorption properties of chitosan. ekb.eg In one study, a multiwalled carbon nanotube-modified chitosan hydrogel achieved a saturated adsorption capacity of 101.07 mg/g for AR73 in an aqueous solution, with a removal rate of 92.23%. nih.govresearchgate.netnih.gov The three-dimensional network structure of the hydrogel facilitates the diffusion and capture of dye molecules. researchgate.net

To understand the mechanism and efficiency of the adsorption process, kinetic and isotherm models are applied to experimental data.

Adsorption Kinetics: Kinetic models describe the rate at which the dye is removed from the solution. The adsorption of this compound onto various adsorbents is frequently described by the pseudo-second-order kinetic model. nih.govnih.govnih.gov This model's applicability suggests that the rate-limiting step is chemisorption, involving valence forces through the sharing or exchange of electrons between the adsorbent and the dye molecules. For instance, the adsorption of AR73 on copper dithiocarbamate precipitates and Mandarin biochar-CO-TETA was found to follow the pseudo-second-order equation. nih.govnih.gov In contrast, adsorption onto rice wine lees was better described by a pseudo-first-order model, indicating physisorption. researchgate.net

Isotherm Models: Adsorption isotherms describe the equilibrium relationship between the concentration of the dye in the solution and the amount of dye adsorbed onto the solid phase at a constant temperature. The Langmuir and Freundlich models are most commonly used.

The Langmuir model assumes monolayer adsorption on a homogeneous surface with a finite number of identical active sites. mdpi.com It has been shown to be a good fit for the adsorption of AR73 on materials like Mandarin biochar and carbon nanotube/chitosan hydrogels. nih.govresearchgate.netnih.gov

The Freundlich model is an empirical model that describes multilayer adsorption on a heterogeneous surface. nih.gov This model was found to be suitable for describing the adsorption of AR73 on rice wine lees and copper dithiocarbamate precipitates. nih.govresearchgate.net

| Adsorbent | Best Fit Kinetic Model | Best Fit Isotherm Model | Maximum Adsorption Capacity (mg/g) |

|---|---|---|---|

| Carbon Nanotube/Chitosan Hydrogel | Pseudo-Second-Order | Langmuir | 101.07 |

| Mandarin Biochar-CO-TETA | Pseudo-Second-Order | Langmuir | 140.85 |

| Copper Dithiocarbamate Precipitate | Pseudo-Second-Order | Freundlich | 364 |

| Rice Wine Lees | Pseudo-First-Order | Freundlich | 18.74 |

The physicochemical properties of an adsorbent play a crucial role in determining its adsorption efficiency.

Crystallinity: For polysaccharide-based adsorbents like chitosan, crystallinity is a dominant factor. A study comparing four different chitosan morphologies (hydrogel, aerogel, powder, and nanofiber) for the removal of an analogous dye (Acid Red 27) revealed a strong inverse correlation between crystallinity and adsorption capacity. mdpi.com The chitosan hydrogel, with the lowest crystallinity (0.41%), exhibited the highest adsorption capacity, while the electrospun nanofiber, with the highest crystallinity (39.77%), had the lowest. mdpi.com Lower crystallinity implies a more amorphous structure with more accessible active sites (amino and hydroxyl groups) for dye binding.

Surface Area: Generally, a higher specific surface area provides more sites for adsorption, leading to a higher removal capacity. nih.gov However, its influence can sometimes be secondary to other factors like crystallinity. In the aforementioned study on chitosan morphologies, the specific surface area did not correlate as directly with adsorption capacity as crystallinity did, indicating that the accessibility of active sites in the amorphous regions was more critical. mdpi.com Acid activation of adsorbents like bentonite (B74815) can increase the specific surface area by removing impurities, thereby enhancing dye removal. researchgate.netmdpi.com

Other influential characteristics include the degree of deacetylation in chitosan, where a higher degree generally leads to better adsorption due to a greater number of amino groups, and particle size, where smaller particles can increase the external surface area and improve adsorption rates. nih.gov

The efficiency of the adsorption process is highly sensitive to environmental conditions, particularly the pH of the solution and the initial concentration of the dye. nih.gov

Effect of pH: The solution pH is a critical parameter as it affects both the surface charge of the adsorbent and the ionization of the dye molecule. nih.gov this compound is an anionic dye, meaning it carries a negative charge in solution. Adsorption is generally favored at lower (acidic) pH values. nih.govresearchgate.net At low pH, the surface of adsorbents like chitosan or biochar becomes protonated, acquiring a positive charge. This creates a strong electrostatic attraction between the positively charged adsorbent surface and the negatively charged anionic dye molecules, enhancing adsorption. For example, the removal of AR73 by a carbon nanotube/chitosan hydrogel was optimal at a pH of 5. nih.govresearchgate.net Conversely, as the pH increases, the adsorbent surface becomes less positive or even negatively charged, leading to electrostatic repulsion with the anionic dye and a decrease in removal efficiency. researchgate.net

| Adsorbent | Optimal pH | Observation |

|---|---|---|

| Rice Wine Lees | < 7 (Lower pH beneficial) | Removal rate decreased as pH increased from 2 to 9. |

| Carbon Nanotube/Chitosan Hydrogel | 5 | Achieved maximum removal rate of 92.23% at this pH. |

| Mandarin Biochar-CO-TETA | 1.5 | Optimal pH determined for maximum dye removal. |

Effect of Concentration: The initial concentration of this compound also influences adsorption. Generally, an increase in the initial dye concentration leads to an increase in the adsorption capacity (the amount of dye adsorbed per unit mass of adsorbent) up to a saturation point. nih.gov This is because a higher concentration provides a greater driving force for the dye molecules to move from the solution to the adsorbent surface. However, the percentage of dye removal often decreases as the initial concentration increases. researchgate.net This is attributed to the saturation of available active sites on the adsorbent surface; at a fixed adsorbent dosage, the constant number of binding sites becomes insufficient to accommodate the higher number of dye molecules.

Hybrid and Integrated Remediation Systems for this compound

To achieve more efficient and complete removal of recalcitrant pollutants like this compound, hybrid and integrated remediation systems are being developed. These systems combine two or more different treatment technologies, such as adsorption with advanced oxidation processes (AOPs), to leverage the strengths of each method. irsl.ca

A notable example is the use of a heterogeneous Fenton-like catalyst for the degradation of AR73. In one study, a nanocomposite consisting of a carboxymethyl cellulose-based hydrogel coated on Fe3O4 magnetic nanoparticles was synthesized. nih.gov This material acts as both an adsorbent and a catalyst. The degradation process involves the following steps:

Adsorption: The hydrogel structure first adsorbs the this compound molecules from the water, concentrating them around the catalyst.

Fenton-like Reaction: In the presence of hydrogen peroxide (H2O2), the Fe2+/Fe3+ species on the nanoparticles catalyze the decomposition of H2O2 into highly reactive hydroxyl radicals (•OH).

Degradation: These powerful hydroxyl radicals then attack and decompose the adsorbed AR73 molecules, breaking down the complex aromatic structure and azo bond, leading to its mineralization.

This integrated system achieved complete degradation of this compound under optimal conditions (pH 3.5, 25 °C). nih.gov The hydrogel plays a crucial role in accelerating the redox cycling between Fe2+ and Fe3+, which enhances the generation of radicals and thus the degradation rate. nih.gov Such hybrid approaches, which combine physical adsorption with chemical oxidation, offer a promising strategy for the effective treatment of wastewater containing AR73.

Coagulation-Photocatalytic Treatment

An effective method for the removal of this compound from wastewater involves a sequential coagulation-photocatalytic degradation process. This approach combines the benefits of coagulation as a pretreatment step to reduce dye concentration, followed by photocatalysis to degrade the remaining dye molecules.

Research has demonstrated the efficacy of using magnesium oxide (MgO) nanoparticles as a photocatalyst under UVA irradiation. The operational parameters, including pH, coagulant dosage, and photocatalyst concentration, are crucial for optimizing the removal efficiency. Both the coagulation and photocatalytic stages of the process are pH-dependent.